![molecular formula C13H15NO6 B14676749 Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate CAS No. 37447-35-1](/img/structure/B14676749.png)
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is an organic compound that features a benzyloxycarbonyl-protected amino group attached to a propanedioate (malonate) structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the Malonate Ester: The protected amine is then reacted with dimethyl malonate in the presence of a base like sodium ethoxide. This results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate can undergo various chemical reactions, including:
Hydrogenolysis: The benzyloxycarbonyl group can be removed via hydrogenolysis using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Hydrogenolysis: Pd/C, H₂ gas
Nucleophilic Substitution: Various nucleophiles (amines, alcohols), appropriate solvents (e.g., ethanol)
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions
Major Products Formed
Hydrogenolysis: Removal of the Cbz group, yielding the free amine.
Nucleophilic Substitution: Formation of substituted malonates.
Hydrolysis: Formation of the corresponding carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the preparation of peptide derivatives and as a building block in the synthesis of biologically active molecules.
Medicine: Potential use in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate depends on its specific application. In general, the compound acts as a protected amino acid derivative, where the benzyloxycarbonyl group prevents unwanted reactions at the amino site during synthetic transformations. Upon deprotection, the free amine can participate in various biochemical pathways, interacting with molecular targets such as enzymes and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl malonate: A simpler ester without the amino group.
Benzyl carbamate: Contains the benzyloxycarbonyl-protected amine but lacks the malonate structure.
Diethyl {[(benzyloxy)carbonyl]amino}propanedioate: Similar structure but with ethyl esters instead of methyl esters.
Uniqueness
Dimethyl {[(benzyloxy)carbonyl]amino}propanedioate is unique due to its combination of a protected amino group and a malonate ester, making it a versatile intermediate in organic synthesis. Its dual functionality allows for selective reactions at either the ester or the amino group, providing flexibility in synthetic strategies.
Eigenschaften
CAS-Nummer |
37447-35-1 |
|---|---|
Molekularformel |
C13H15NO6 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
dimethyl 2-(phenylmethoxycarbonylamino)propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-18-11(15)10(12(16)19-2)14-13(17)20-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,17) |
InChI-Schlüssel |
OXYGSELSDZGDRC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxybenzene-1-sulfonyl)carbamoyl]-3-methylbut-2-enamide](/img/structure/B14676667.png)
![1,2,3,4-Tetrachloro-7,7-dimethoxy-5-phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B14676671.png)

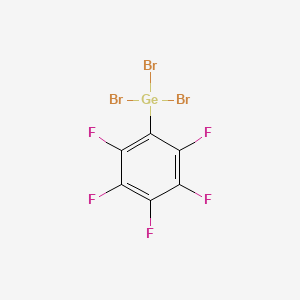


![2-[(Dipropan-2-ylphosphoryl)methyl]propanedihydrazide](/img/structure/B14676696.png)
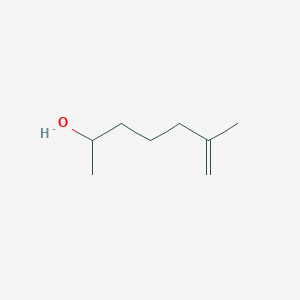
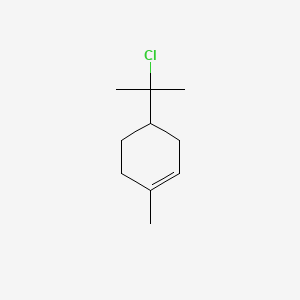

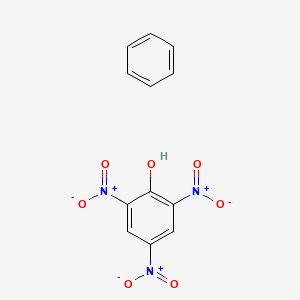
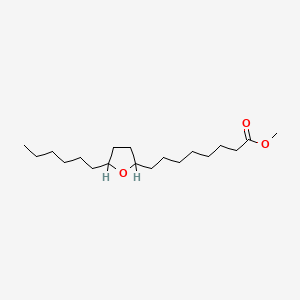
![4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]butan-1-one](/img/structure/B14676727.png)

